6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 40713-26-6
VCID: VC2328604
InChI: InChI=1S/C14H16O5/c1-4-17-10-7-6-9-8(3)11(14(15)16)19-12(9)13(10)18-5-2/h6-7H,4-5H2,1-3H3,(H,15,16)
SMILES: CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)OCC
Molecular Formula: C14H16O5
Molecular Weight: 264.27 g/mol

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid

CAS No.: 40713-26-6

Cat. No.: VC2328604

Molecular Formula: C14H16O5

Molecular Weight: 264.27 g/mol

* For research use only. Not for human or veterinary use.

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid - 40713-26-6

Specification

CAS No. 40713-26-6
Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
IUPAC Name 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C14H16O5/c1-4-17-10-7-6-9-8(3)11(14(15)16)19-12(9)13(10)18-5-2/h6-7H,4-5H2,1-3H3,(H,15,16)
Standard InChI Key KSMNICDRZDYPNA-UHFFFAOYSA-N
SMILES CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)OCC
Canonical SMILES CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)OCC

Introduction

Chemical Structure and Properties

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a functionalized benzofuran derivative with a carboxylic acid group at the 2-position, a methyl group at the 3-position, and two ethoxy groups at positions 6 and 7 of the benzofuran ring system. This compound's systematic structural features contribute to its unique chemical behavior and potential biological activities.

Chemical Identity

The compound is identified by the following chemical characteristics:

ParameterValue
CAS Registry Number40713-26-6
Molecular FormulaC₁₄H₁₆O₅
Molecular Weight264.2738 g/mol
IUPAC Name6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid
InChIInChI=1/C14H16O5/c1-4-17-10-7-6-9-8(3)11(14(15)16)19-12(9)13(10)18-5-2/h6-7H,4-5H2,1-3H3,(H,15,16)

The structure features a benzofuran scaffold with a carboxylic acid functionality at position 2, providing potential for hydrogen bonding and acid-base interactions .

Physicochemical Properties

The physical and chemical properties of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid are essential for understanding its behavior in various chemical and biological systems:

PropertyValue
Physical StateSolid
Density1.222 g/cm³
Boiling Point408.7°C at 760 mmHg
Refractive Index1.568
Flash Point201°C
Vapor Pressure2.05 × 10⁻⁷ mmHg at 25°C

These properties indicate that the compound has low volatility and is relatively stable under normal conditions, which is relevant for its handling, storage, and potential applications .

Synthetic Approaches

Perkin Rearrangement

The synthesis of benzofuran-2-carboxylic acids, including 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid, often involves the Perkin rearrangement reaction. This synthetic pathway represents a significant route for producing these compounds efficiently.

The Perkin rearrangement entails the conversion of 3-halocoumarins to benzofuran-2-carboxylic acids through a base-catalyzed ring contraction process. The mechanism involves initial base-catalyzed ring fission, followed by the phenoxide anion attacking a vinyl halide to produce the final benzofuran moiety .

Recent advances in synthetic methodology have enabled more efficient production of benzofuran-2-carboxylic acids through microwave-assisted Perkin rearrangement reactions. These methods have significantly reduced reaction times from approximately 3 hours to just 5 minutes while maintaining very high yields (95-99%) .

Microwave-Assisted Synthesis

The microwave-assisted synthesis protocol for benzofuran-2-carboxylic acids follows this general procedure:

  • A 3-bromocoumarin derivative is added to a microwave vessel

  • Ethanol and sodium hydroxide are added to the vessel

  • The reaction mixture is subjected to microwave irradiation (typically 300-400W at 79°C) for 5 minutes

  • Upon completion, the mixture is concentrated, dissolved in water, and acidified with concentrated hydrochloric acid

  • The precipitated benzofuran-2-carboxylic acid is collected by filtration and dried

This expedited synthetic protocol provides an efficient method for the synthesis of various benzofuran-2-carboxylic acids with very short reaction times and high yields, which is potentially applicable to the synthesis of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Structural Characterization

Spectroscopic Data

While specific spectroscopic data for 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is limited in the available literature, comparable benzofuran-2-carboxylic acid derivatives provide insight into expected spectral characteristics. For instance, related compounds such as 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid show characteristic signals in their ¹H NMR spectra, including:

  • Methyl group signals (typically around δ 2.60 ppm)

  • Methoxy group signals (around δ 3.95-4.00 ppm)

  • Aromatic proton signals (around δ 6.98-7.09 ppm)

For 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid, the ethoxy groups would be expected to show characteristic quartet and triplet patterns for the -CH₂- and -CH₃ protons, respectively, while maintaining similar patterns for other structural features.

Structural Relationships

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is structurally related to other substituted benzofuran-2-carboxylic acids that have been more extensively studied:

  • 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid: Similar core structure with methoxy groups instead of ethoxy groups at positions 6 and 7

  • 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid: Contains a single methoxy substituent at position 6

These structural relationships are important for understanding and predicting the chemical behavior and potential biological activities of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid.

Biological Activities and Applications

CompoundhCA II Inhibition (KI, μM)hCA IX Inhibition (KI, μM)hCA XII Inhibition (KI, μM)
9b10.10.912.2
9e37.00.792.3
9f7.20.561.6

These data suggest that 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid might possess similar carbonic anhydrase inhibitory properties, making it a potential candidate for anticancer research .

Anticancer Activity

Some benzofuran-based carboxylic acids have demonstrated promising antiproliferative activities against cancer cell lines. For instance, compound 9e showed significant activity against MDA-MB-231 breast cancer cells with an IC₅₀ value of 2.52 ± 0.39 μM, comparable to the reference drug Doxorubicin (2.36 ± 0.18 μM) .

Furthermore, these compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. Specifically, treatment with benzofuran derivative 9e resulted in:

  • Significant arrest of MDA-MB-231 cells at the G2-M phase (increase from 10.80% to 32.30%)

  • Increased number of cells in the sub-G1 phase (from 1.43% to 25.53%)

  • Enhanced early apoptosis (from 0.47% to 8.11%) and late apoptosis (from 0.31% to 23.77%)

These findings suggest potential anticancer applications for 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid, warranting further investigation.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of benzofuran-based carboxylic acids have revealed several important factors influencing their biological activities:

  • The position of substituents on the benzofuran scaffold significantly affects activity, with ortho- and para-substituted derivatives generally showing greater inhibitory effects against carbonic anhydrase isozymes compared to meta-substituted analogues .

  • The nature of the substituents (methyl, bromo, etc.) on the benzofuran core influences the potency and selectivity toward different carbonic anhydrase isozymes .

  • Replacement of a benzoic acid moiety with a hippuric acid moiety generally leads to decreased inhibitory activity against carbonic anhydrase isozymes .

These SAR insights provide valuable guidance for potential modifications of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid to optimize its biological activities for specific applications.

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